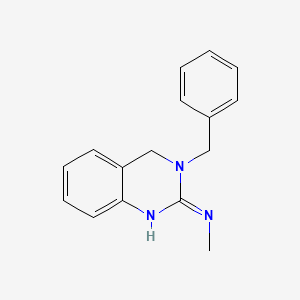
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine is a compound belonging to the quinazoline derivatives family. Quinazoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine typically involves the reaction of anthranilic acid derivatives with benzylamine and formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate imine, which then undergoes cyclization to form the quinazoline ring. The reaction conditions often include refluxing the reaction mixture in a suitable solvent such as ethanol or acetic acid.
Industrial Production Methods
Industrial production of quinazoline derivatives, including this compound, often involves the use of continuous flow reactors to ensure consistent product quality and yield . The use of catalysts such as zinc oxide micelles has been reported to enhance the efficiency of the reaction and reduce the reaction time .
化学反応の分析
Types of Reactions
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can convert the imine group to an amine group.
Substitution: The benzyl group can be substituted with other functional groups to modify the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve the use of halogenating agents or nucleophiles.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different biological activities depending on the nature of the substituents .
科学的研究の応用
作用機序
The mechanism of action of 3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as protein kinases, which play a crucial role in cell signaling and proliferation . By inhibiting these enzymes, the compound can induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of bacterial cells .
類似化合物との比較
Similar Compounds
- 3-phenylquinazoline-2,4(1H,3H)-dithione
- 3-benzyl-4(3H)-quinazolinone
- 2,3-dihydroquinazolin-4(1H)-one
Uniqueness
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinazoline derivatives . The presence of the benzyl and N-methyl groups enhances its ability to interact with specific molecular targets, making it a promising candidate for further research and development .
特性
分子式 |
C16H17N3 |
|---|---|
分子量 |
251.33 g/mol |
IUPAC名 |
3-benzyl-N-methyl-1,4-dihydroquinazolin-2-imine |
InChI |
InChI=1S/C16H17N3/c1-17-16-18-15-10-6-5-9-14(15)12-19(16)11-13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,17,18) |
InChIキー |
PJJLKSYILYUTSZ-UHFFFAOYSA-N |
正規SMILES |
CN=C1NC2=CC=CC=C2CN1CC3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


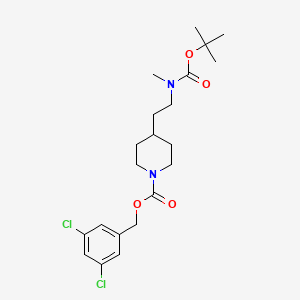
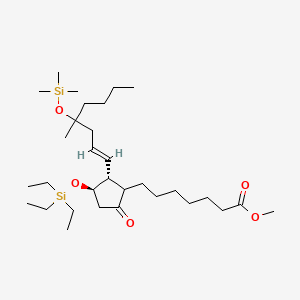
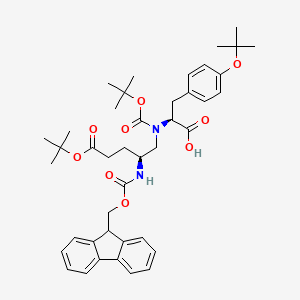
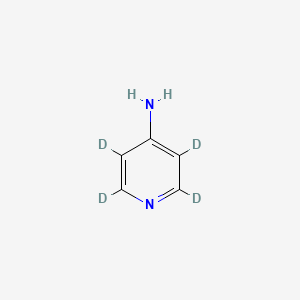
![5-Carbamoylbenzo[d]oxazole-2-carboxylic acid](/img/structure/B13858313.png)
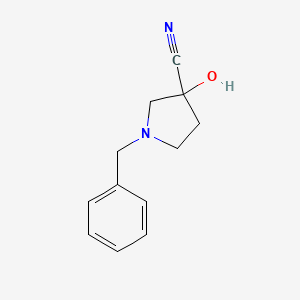
![2-[4-[4-[(1,2,3,4-Tetrahydro-2-oxo-7-quinolinyl)oxy]butyl]-1-piperazinyl]benzonitrile](/img/structure/B13858323.png)
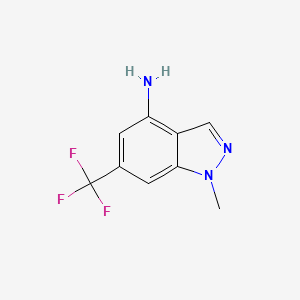
![methyl 3-((3S)-7-bromo-2-((2-hydroxypropyl)amino)-5-(pyridin-2-yl)-3H-benzo[e][1,4]diazepin-3-yl)propanoate](/img/structure/B13858330.png)
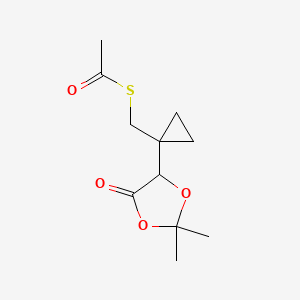
![4-Chloro-3-[[di(propan-2-yl)amino]methyl]aniline](/img/structure/B13858349.png)

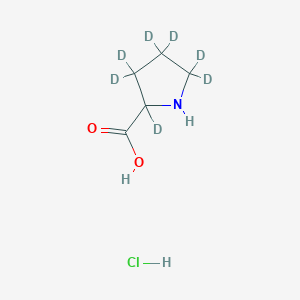
![2-Methoxy-5-((1R,3aR,4S,6aR)-4-(7-methoxybenzo[d][1,3]dioxol-5-yl)hexahydrofuro[3,4-c]furan-1-yl)phenol](/img/structure/B13858376.png)
